molecular formula C18H18FN3O B8738503 Cyp11B2-IN-1

Cyp11B2-IN-1

Cat. No.: B8738503
M. Wt: 311.4 g/mol
InChI Key: OAMLIJKKGZLNHE-UHFFFAOYSA-N
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Description

Cyp11B2-IN-1 is a chemical compound known for its role as an inhibitor of aldosterone synthase, an enzyme encoded by the CYP11B2 gene. Aldosterone synthase is crucial in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates sodium and potassium balance in the body. Inhibitors like this compound are of significant interest in the treatment of cardiovascular diseases, such as hypertension and heart failure, where aldosterone plays a detrimental role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp11B2-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyp11B2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Cyp11B2-IN-1 has several scientific research applications:

    Chemistry: Used as a tool to study the inhibition of aldosterone synthase and its effects on steroidogenesis.

    Biology: Helps in understanding the role of aldosterone in various physiological processes and diseases.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, heart failure, and hyperaldosteronism.

    Industry: Utilized in the development of new drugs targeting aldosterone-related pathways.

Mechanism of Action

Cyp11B2-IN-1 exerts its effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of deoxycorticosterone to aldosterone. This inhibition disrupts the aldosterone-mediated regulation of sodium and potassium balance, which is beneficial in conditions like hypertension and heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyp11B2-IN-1 is unique due to its high selectivity and potency in inhibiting aldosterone synthase. Unlike some other inhibitors, it has minimal off-target effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3

InChI Key

OAMLIJKKGZLNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N2-cyclopropyl-4-fluorobenzene-1,2-diamine (0.479 g, 2.88 mmol) in DMF (6.97 mL) and water (0.23 mL) were added the title compound from Step C (0.302 g, 1.83 mmol) and OXONE® (0.729 g, 1.19 mmol). The resulting mixture was stirred at room temperature for 1 hour, then diluted with ethyl acetate and water. Solid potassium carbonate was added until the aqueous layer was basic (pH ˜9). Ethyl acetate was added, and the organic layer was separated, washed with water and brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (100% ethyl acetate) provided a product that was further purified by reverse phase HPLC(C18 OBD column, 20 to 90% acetonitrile/water, both 0.1% v/v trifluoroacetitic acid). Fractions containing the desired product were combined, washed sequentially with aqueous 1 N sodium hydroxide solution and brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound: LCMS m/z 312.01 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.09 (d, J=1.7 Hz, 1 H), 9.85 (d, J=1.9 Hz, 1 H), 8.40 (s, 1 H), 7.73 (dd, J=8.8, 4.8 Hz, 1 H), 7.29 (dd, J=8.7, 2.2 Hz, 1 H), 7.08-7.04 (m, 1 H), 3.57-3.55 (m, 1 H), 2.21 (br s, 1 H), 1.69 (s, 6 H), 1.20-1.16 (m, 2 H), 0.79-0.75 (m, 2 H).
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